N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-alloisoleucine
CAS No.:
Cat. No.: VC17868835
Molecular Formula: C22H25NO4
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H25NO4 |
|---|---|
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | (2S,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylpentanoic acid |
| Standard InChI | InChI=1S/C22H25NO4/c1-4-14(2)20(21(24)25)23(3)22(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,4,13H2,1-3H3,(H,24,25)/t14-,20+/m1/s1 |
| Standard InChI Key | IQIOLCJHRZWOLS-VLIAUNLRSA-N |
| Isomeric SMILES | CC[C@@H](C)[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| Canonical SMILES | CCC(C)C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound consists of an L-alloisoleucine backbone modified with two functional groups: an Fmoc protecting group at the amino terminus and a methyl group attached to the nitrogen atom. The Fmoc group () is a photolabile, base-sensitive moiety that shields the amino group during peptide coupling reactions . The N-methyl substitution () reduces hydrogen-bonding capacity, thereby influencing peptide conformation and solubility.
Stereochemical Considerations
L-alloisoleucine differs from L-isoleucine in the configuration of its β-carbon, resulting in distinct stereochemical properties . This structural variation impacts peptide folding and interactions with biological targets, making the compound valuable for studying structure-activity relationships .
Physicochemical Characteristics
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 367.44 g/mol | |
| Purity | >95% (HPLC) | |
| Melting Point | 172–177°C | |
| Specific Rotation () | () | |
| Solubility | Soluble in DMF, DCM, THF |
The compound is sensitive to heat and light, requiring storage at 0–10°C . Its stability in organic solvents facilitates use in solid-phase peptide synthesis (SPPS).
Synthesis and Manufacturing
Synthetic Pathway
The synthesis involves three key steps:
-
Protection of L-Alloisoleucine:
L-alloisoleucine reacts with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base (e.g., sodium bicarbonate) to form . -
N-Methylation:
The amino group is methylated using methyl iodide or dimethyl sulfate under alkaline conditions. This step introduces steric hindrance, which moderates reactivity during peptide elongation. -
Purification:
Crude product is purified via column chromatography or recrystallization, achieving >95% purity as confirmed by HPLC .
Industrial-Scale Production
TCI Chemicals and Apollo Scientific offer the compound in quantities up to 5 g, with bulk orders requiring custom synthesis . Manufacturing challenges include optimizing methylation efficiency and minimizing racemization, which can compromise peptide integrity.
Applications in Peptide Synthesis
Role of the Fmoc Group
The Fmoc group is selectively removed using 20% piperidine in dimethylformamide (DMF), enabling iterative peptide chain assembly on resin supports . This orthogonal protection strategy avoids side reactions, ensuring high yields in SPPS.
Impact of N-Methylation
N-methylation confers several advantages:
-
Enhanced Metabolic Stability: Resists protease degradation by obstructing enzyme binding sites.
-
Improved Membrane Permeability: Reduces hydrogen bonding, facilitating cellular uptake.
-
Conformational Restriction: Favors specific peptide folds, enhancing target specificity.
For example, N-methylated analogs of somatostatin exhibit prolonged half-lives and improved receptor binding compared to unmodified peptides.
Research Findings and Biological Implications
Peptide Stability Studies
Comparative studies demonstrate that peptides incorporating N-methyl-L-alloisoleucine retain >80% activity after 24 hours in serum, whereas non-methylated analogs degrade within 4 hours. This stability is attributed to steric shielding of the amide bond.
Pharmacokinetic Enhancements
In vivo experiments show that N-methylation increases oral bioavailability by 30–50% in rodent models, addressing a key limitation in peptide therapeutics. For instance, methylated cyclic RGD peptides exhibit enhanced tumor targeting in cancer models.
Structural Insights
X-ray crystallography reveals that N-methyl-L-alloisoleucine induces a -turn conformation in model peptides, stabilizing secondary structures critical for receptor interaction. These findings inform the design of constrained peptidomimetics.
| Vendor | Purity | Packaging | Price (1 g) |
|---|---|---|---|
| TCI Chemicals | >98% | 1 g | $42.00 |
| LGC Standards | >95% | 2.5 g | Custom Quote |
| Apollo Scientific | 95%+ | 100 g | Contact |
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